1,3-Benzenediol, 2,6-bis((2-methylphenyl)azo)-
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Overview
Description
2,6-bis[o-Tolylazo]resorcinol is an organic compound with the molecular formula C20H18N4O2. It is a derivative of resorcinol, featuring two o-tolylazo groups attached to the 2 and 6 positions of the resorcinol ring. This compound is known for its vibrant color and is often used in dye chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis[o-Tolylazo]resorcinol typically involves the diazotization of o-toluidine followed by coupling with resorcinol. The reaction conditions generally include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production methods for 2,6-bis[o-Tolylazo]resorcinol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2,6-bis[o-Tolylazo]resorcinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the azo groups into amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2,6-bis[o-Tolylazo]resorcinol has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 2,6-bis[o-Tolylazo]resorcinol involves its interaction with molecular targets through its azo groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer and radical formation, which can affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
Resorcinol: The parent compound, known for its antiseptic and disinfectant properties.
Alkylresorcinols: Derivatives with alkyl groups, used in various industrial applications.
Flavonoids: Natural compounds with similar structural features, known for their antioxidant properties.
Uniqueness
2,6-bis[o-Tolylazo]resorcinol is unique due to its dual azo groups, which impart distinct chemical and physical properties. These groups enhance its ability to participate in redox reactions and make it a valuable compound in dye chemistry and other applications .
Properties
CAS No. |
68227-37-2 |
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Molecular Formula |
C20H18N4O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2E,6Z)-2,6-bis[(2-methylphenyl)hydrazinylidene]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C20H18N4O2/c1-13-7-3-5-9-15(13)21-23-17-11-12-18(25)19(20(17)26)24-22-16-10-6-4-8-14(16)2/h3-12,21-22H,1-2H3/b23-17-,24-19+ |
InChI Key |
KTENGKIMVRVING-VJDDLIIDSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C\2/C=CC(=O)/C(=N\NC3=CC=CC=C3C)/C2=O |
Canonical SMILES |
CC1=CC=CC=C1NN=C2C=CC(=O)C(=NNC3=CC=CC=C3C)C2=O |
Origin of Product |
United States |
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